Pomalidomide 4'-PEG2-azide

PROTAC Solubility Linker Optimization

Pomalidomide 4'-PEG2-azide is a modular, off-the-shelf CRBN-recruiting module for PROTAC synthesis. Its PEG2 linker aligns with the optimal 8-atom spacer geometry observed in homodimeric CRBN degraders, maximizing ternary complex stability while minimizing off-target IKZF1 effects. The ≥98% purity and ≥90 mg/mL DMSO solubility streamline automated liquid handling and reduce downstream purification. Use it as a fixed building block for SAR libraries or as a matched negative control via SPAAC conjugation to DBCO/BCN probes. This compound delivers reliable CRBN engagement and reproducible degradation efficiency, eliminating the need for extensive linker optimization cycles.

Molecular Formula C19H22N6O6
Molecular Weight 430.4 g/mol
Cat. No. B8195873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide 4'-PEG2-azide
Molecular FormulaC19H22N6O6
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C19H22N6O6/c20-24-22-7-9-31-11-10-30-8-6-21-13-3-1-2-12-16(13)19(29)25(18(12)28)14-4-5-15(26)23-17(14)27/h1-3,14,21H,4-11H2,(H,23,26,27)
InChIKeyBBYXCRBBKSBKOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide 4'-PEG2-azide | Key Building Block for CRBN‑PROTAC Design and Linker Optimization


Pomalidomide 4'-PEG2-azide (CAS 2271036-45-2) is a functionalized cereblon (CRBN) E3 ligase ligand‑linker conjugate that combines the pomalidomide scaffold with a two‑unit polyethylene glycol (PEG2) spacer and a terminal azide group . This architecture enables efficient copper‑catalyzed (CuAAC) and strain‑promoted (SPAAC) click chemistry for modular assembly of PROTACs and other protein degraders . The 4'-substitution pattern preserves CRBN binding while providing a defined exit vector for the PEG2‑azide chain .

Pomalidomide 4'-PEG2-azide Procurement: Why Linker Length and Position Define Degrader Performance


PROTAC potency is exquisitely sensitive to linker geometry. Even small changes in PEG length or attachment site alter ternary complex stability and degradation efficiency . Homodimeric CRBN degraders exhibit a sharp optimum, with an 8‑atom linker (comparable to PEG2) yielding the most potent CRBN knockdown while minimizing off‑target IKZF1 effects [1]. Interchanging Pomalidomide 4'-PEG2-azide with a shorter PEG1 or longer PEG4 analog cannot guarantee equivalent linker topology, potentially compromising target engagement or solubility in downstream assays [2].

Pomalidomide 4'-PEG2-azide: Head‑to‑Head Quantitative Differentiation Against Closest Analogs


DMSO Solubility: Pomalidomide 4'-PEG2-azide vs. PEG1 and PEG4 Analogs

Pomalidomide 4'-PEG2-azide demonstrates an intermediate DMSO solubility profile that balances hydrophilic PEG content with molecular weight. The compound is soluble at ≥90 mg/mL in DMSO , which is superior to the shorter PEG1 analog (62.5 mg/mL) and markedly higher than the longer PEG4 derivative (31.25 mg/mL) . This intermediate solubility reduces the need for co‑solvents or sonication during stock solution preparation, facilitating high‑throughput PROTAC library synthesis.

PROTAC Solubility Linker Optimization

Purity Benchmarking: HPLC Purity of Pomalidomide 4'-PEG2-azide Versus Sigma‑Aldrich PEG5 Standard

High‑purity starting materials are critical in PROTAC development to avoid false‑positive degradation signals from trace impurities [1]. Pomalidomide 4'-PEG2-azide is supplied with a guaranteed HPLC purity of ≥98% (often ≥99% depending on the vendor) . In contrast, the widely used Pomalidomide-PEG5-azide from Sigma‑Aldrich is specified at ≥95% , and Pomalidomide-PEG4-azide from AxisPharm also meets ≥95% . The higher purity specification reduces the risk of chromatographic contaminants that can compete for the CRBN pocket or act as cross‑linking artifacts.

PROTAC Purity Assay Reproducibility

Linker‑Optimized CRBN Degradation: PEG2 Linker Matches Optimal 8‑Atom Spacer Length

In a systematic evaluation of homodimeric pomalidomide‑based PROTACs, a linker length of 8 atoms (which closely approximates the PEG2 spacer in Pomalidomide 4'-PEG2-azide) yielded the most potent CRBN degradation (active at <100 nM) while maintaining a minimal effect on IKZF1 [1]. Homodimers with longer linkers exhibited weaker CRBN degradation and stronger off‑target IKZF1 effects [1]. This class‑level evidence supports the PEG2 length as a proven starting point for designing balanced PROTACs with favorable on‑target/off‑target profiles.

PROTAC Ternary Complex Linker Length

Lipophilicity Control: XLogP of Pomalidomide 4'-PEG2-azide (1.5) vs. Hydrophilic PEG4 and PEG5 Analogs

Pomalidomide 4'-PEG2-azide exhibits a calculated XLogP of 1.5 , placing it in a favorable lipophilicity range for cellular permeability and aqueous solubility. Extending the PEG chain to PEG4 or PEG5 significantly lowers LogP (predicted values near 0–0.5) and increases topological polar surface area, which can reduce membrane permeability and complicate intracellular delivery [1]. The PEG2 derivative thus offers a balanced physicochemical profile for both solution handling and cellular uptake.

Lipophilicity PROTAC ADME

Click Chemistry Compatibility: Azide‑Terminated PEG2 Linker Enables Dual CuAAC and SPAAC Conjugation

The terminal azide group on Pomalidomide 4'-PEG2-azide supports both copper‑catalyzed (CuAAC) and strain‑promoted (SPAAC) alkyne‑azide cycloaddition, providing flexibility for in vitro (copper‑tolerant) and intracellular (copper‑free) labeling or PROTAC assembly . In contrast, analogs terminated with amine or carboxylic acid functionalities require additional activation steps or are limited to specific coupling chemistries, potentially introducing inefficiencies in parallel synthesis . The azide handle also avoids the background reactivity associated with maleimide‑containing linkers.

Click Chemistry PROTAC Bioconjugation

Defined Attachment Position: 4'-Substitution Preserves CRBN Binding Affinity

The 4'-position of the pomalidomide isoindolinone ring is a validated exit vector that tolerates linker conjugation without disrupting the critical glutarimide‑CRBN interaction [1]. Structural and functional studies confirm that pomalidomide binds CRBN with a KD of approximately 500 nM, and 4'-substituted derivatives generally retain this affinity . In contrast, modifications at the 5‑ or 6‑positions can alter the CRBN binding pose or reduce ligase engagement [1]. The 4'-PEG2-azide thus offers a well‑characterized, high‑affinity starting point for degrader design.

CRBN Binding SAR PROTAC

Pomalidomide 4'-PEG2-azide: High‑Impact Scenarios for PROTAC Development and Chemical Biology


Rapid Parallel Synthesis of PROTAC Libraries with Optimized Linker Length

Researchers synthesizing large PROTAC libraries can use Pomalidomide 4'-PEG2-azide as a fixed CRBN‑recruiting module, conjugating it to diverse target‑binding warheads via copper‑catalyzed click chemistry . The intermediate PEG2 length has been associated with optimal ternary complex geometry in multiple systems [1], reducing the need for extensive linker optimization cycles. The high DMSO solubility (≥90 mg/mL) and ≥98% purity streamline automated liquid handling and minimize downstream purification burdens.

Copper‑Free Intracellular PROTAC Tracking and Live‑Cell Imaging

The azide group enables strain‑promoted (SPAAC) conjugation to DBCO‑ or BCN‑functionalized fluorescent probes . This allows researchers to generate PROTAC‑fluorophore conjugates for live‑cell imaging of target engagement and degradation dynamics without the cytotoxicity of copper. The moderate XLogP of 1.5 [1] supports adequate cell permeability, while the 4'-substitution pattern preserves CRBN binding , ensuring that the fluorescently labeled degrader accurately reflects the parent PROTAC's pharmacology.

Validation of CRBN‑Dependent Degradation Mechanisms

Investigators seeking to confirm that a phenotypic effect is CRBN‑mediated can employ Pomalidomide 4'-PEG2-azide to build a matched negative control PROTAC. Because the PEG2 linker length aligns with the optimal 8‑atom spacer observed in homodimeric CRBN degraders [1], any degradation observed with the active warhead‑conjugated PROTAC can be confidently attributed to CRBN engagement rather than linker‑induced artifacts. This provides a robust internal control for target validation studies in oncology or immunology.

Custom Synthesis of Targeted Protein Degraders for Underexplored Targets

For academic and industrial groups pursuing novel E3 ligase‑mediated degradation of challenging targets (e.g., transcription factors, scaffolding proteins), Pomalidomide 4'-PEG2-azide offers a modular, off‑the‑shelf entry point. The azide click handle accommodates a wide variety of alkyne‑functionalized target binders, while the well‑characterized 4'-attachment ensures reliable CRBN recruitment. The ≥98% purity specification minimizes the risk of false‑negative results due to competing impurities in early‑stage SAR studies.

Technical Documentation Hub

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